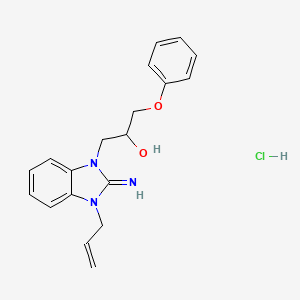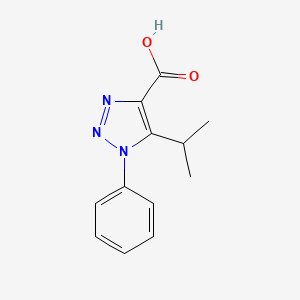![molecular formula C15H15IO3 B5063030 1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5063030.png)
1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C15H15IO3. It is a derivative of benzene, featuring an iodine atom and a complex ether linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves a multi-step process. One common method includes the iodination of a benzene derivative followed by the introduction of the ether linkage through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene involves its interaction with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, while the ether linkages can undergo nucleophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-4-[2-(4-methoxyphenoxy)ethoxy]benzene
- 2-Iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene
Uniqueness
1-Iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene is unique due to the specific positioning of the iodine atom and the methoxyphenoxy group
Properties
IUPAC Name |
1-iodo-4-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO3/c1-17-14-3-2-4-15(11-14)19-10-9-18-13-7-5-12(16)6-8-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXWTTJNUZAIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-methylimidazol-2-yl)methyl]ethanamine](/img/structure/B5062950.png)
![4-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5062957.png)
![2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5062963.png)

![2,2,2-trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5062985.png)

![ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N'-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide](/img/structure/B5063018.png)

![(5Z)-5-({4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5063029.png)

![1-(4-chlorophenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide](/img/structure/B5063053.png)
![1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5063054.png)
![2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]diimino}diacetic acid](/img/structure/B5063061.png)
![2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B5063065.png)
